molecular formula C26H34N4 B12671187 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- CAS No. 150359-07-2

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)-

Cat. No.: B12671187
CAS No.: 150359-07-2
M. Wt: 402.6 g/mol
InChI Key: UOPPFMKJKGBCJL-RXFWQSSRSA-N
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Description

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- is a complex organic compound with a molecular formula of C26H34N4 and a molecular weight of 402.586 . This compound is part of the quinolizine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- typically involves multi-step organic reactions. One common method includes the cyclization of aniline derivatives with acrolein in the presence of concentrated sulfuric acid, followed by further functionalization steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs.

Scientific Research Applications

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- is unique due to its specific structural features and the presence of the phenylazo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

150359-07-2

Molecular Formula

C26H34N4

Molecular Weight

402.6 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-phenyldiazenyl-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C26H34N4/c1-2-10-21(11-3-1)28-29-25-16-15-24(22-12-4-5-13-23(22)25)27-19-20-9-8-18-30-17-7-6-14-26(20)30/h1-3,10-11,15-16,20,26-27H,4-9,12-14,17-19H2/t20-,26+/m0/s1

InChI Key

UOPPFMKJKGBCJL-RXFWQSSRSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC=C5

Canonical SMILES

C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC=C5

Origin of Product

United States

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